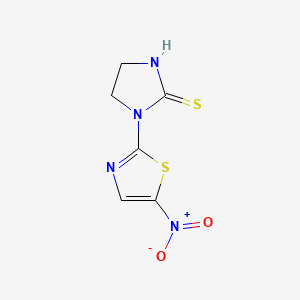
(3-Chloro-2-hydroxypropyl)triethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is a quaternary ammonium compound with the chemical formula C9H20ClNO. This compound is known for its cationic properties and is widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)triethylammonium chloride typically involves the reaction of triethylamine with epichlorohydrin. The reaction is carried out in the presence of a solvent such as water or an alcohol, and the temperature is maintained between 40-45°C. The reaction proceeds as follows:
- Triethylamine is added to a solution of epichlorohydrin.
- The mixture is stirred and heated to 40-45°C.
- The reaction is allowed to proceed for 2-3 hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations. The final product is typically obtained as a crystalline solid or a concentrated aqueous solution.
化学反応の分析
Types of Reactions
(3-Chloro-2-hydroxypropyl)triethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents.
Major Products
Substitution Reactions: Products include (2-Hydroxypropyl)triethylammonium chloride, (3-Amino-2-hydroxypropyl)triethylammonium chloride, and (3-Mercapto-2-hydroxypropyl)triethylammonium chloride.
Oxidation Reactions: Products include (3-Chloro-2-oxopropyl)triethylammonium chloride.
Reduction Reactions: Products include this compound.
科学的研究の応用
(3-Chloro-2-hydroxypropyl)triethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cationic polymers, textile treatments, and water treatment chemicals.
作用機序
The mechanism of action of (3-Chloro-2-hydroxypropyl)triethylammonium chloride involves its interaction with negatively charged surfaces and molecules. The cationic nature of the compound allows it to bind to anionic sites on cell membranes, proteins, and other biomolecules. This binding can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound can facilitate the transfer of reactants between different phases in chemical reactions, enhancing reaction rates and yields.
類似化合物との比較
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
- (3-Chloro-2-hydroxypropyl)tributylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)triethylammonium chloride is unique due to its specific alkyl chain length and the presence of both a chlorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it suitable for a variety of applications that other similar compounds may not be able to fulfill.
特性
CAS番号 |
35649-00-4 |
|---|---|
分子式 |
C9H21Cl2NO |
分子量 |
230.17 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-triethylazanium;chloride |
InChI |
InChI=1S/C9H21ClNO.ClH/c1-4-11(5-2,6-3)8-9(12)7-10;/h9,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
HPLFXTUAVXJDPJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC(CCl)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)




![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)


